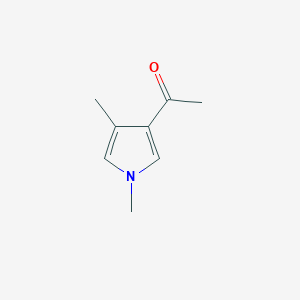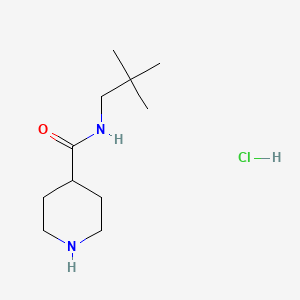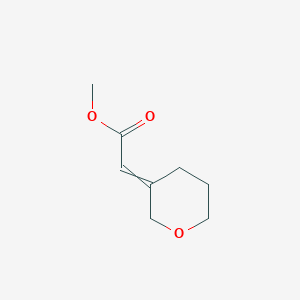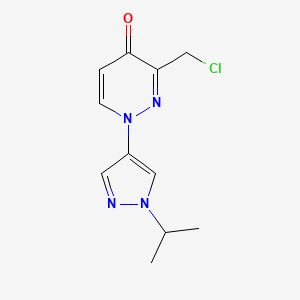![molecular formula C14H16N2O2 B13898238 5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound featuring a pyrrole ring fused to a pyridine nucleus. This compound is part of a broader class of pyrrole-containing analogs known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Méthodes De Préparation
The synthesis of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of specific amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This method yields the desired pyrrole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product .
Analyse Des Réactions Chimiques
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound, yielding different reduced forms.
Applications De Recherche Scientifique
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its anticancer, antibacterial, and antifungal properties
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other pyrrole-containing compounds such as:
Pyrrolo[3,4-c]pyridine derivatives: Known for their analgesic and sedative properties.
Indole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial effects.
The uniqueness of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-14-9-16(7-10-5-3-2-4-6-10)8-11(14)12(17)15-13(14)18/h2-6,11H,7-9H2,1H3,(H,15,17,18) |
Clé InChI |
BGBUOKFJYMMDEB-UHFFFAOYSA-N |
SMILES canonique |
CC12CN(CC1C(=O)NC2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)

![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)

![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)


![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
